Methyl 4-(benzenesulfonyl)but-2-enoate

Description

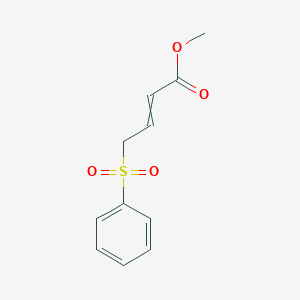

Methyl 4-(benzenesulfonyl)but-2-enoate is an α,β-unsaturated ester featuring a benzenesulfonyl group at the 4-position of the but-2-enoate backbone. The benzenesulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly polarizes the conjugated double bond, enhancing its electrophilicity. Its structural uniqueness lies in the combination of the ester and sulfonyl functionalities, which together modulate electronic and steric properties.

Properties

Molecular Formula |

C11H12O4S |

|---|---|

Molecular Weight |

240.28 g/mol |

IUPAC Name |

methyl 4-(benzenesulfonyl)but-2-enoate |

InChI |

InChI=1S/C11H12O4S/c1-15-11(12)8-5-9-16(13,14)10-6-3-2-4-7-10/h2-8H,9H2,1H3 |

InChI Key |

UPSCHUMZRHHZFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzenesulfonyl)but-2-enoate typically involves the reaction of methyl acetoacetate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzenesulfonyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

Methyl 4-(benzenesulfonyl)but-2-enoate finds applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of methyl 4-(benzenesulfonyl)but-2-enoate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Methyl 4-(Triphenylphosphoranylidene)but-2-enoate

Methyl (Z)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)but-2-enoate

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group and a 4-methoxyphenyl substituent.

- Key Differences: The Boc-amino group introduces steric bulk and electron-donating effects, reducing the electrophilicity of the α,β-unsaturated ester compared to the sulfonyl analog. NMR data (δ 7.46–7.29 for aromatic protons) indicates strong conjugation with the methoxy group .

- Applications : Likely employed in peptide coupling or as a building block in medicinal chemistry due to its protected amine.

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

- Structure: Substitutes the benzenesulfonyl group with a bromo-formyl-methoxyphenoxy chain.

- Key Differences :

- Applications: Potential use in Suzuki couplings (via bromo substituent) or aldol reactions (via formyl group).

Methyl (E,4Z)-4-(3,4-Dihydro-2H-naphthalen-1-ylidene)but-2-enoate

- Structure : Incorporates a dihydronaphthalenylidene group at the 4-position.

- Key Differences :

- Applications: Potential use in materials science for conjugated polymer synthesis.

Methyl (2E)-4-[(1-Cyclopentyl-5-methoxy-2-methylindol-3-yl)formamido]but-2-enoate

- Structure : Contains an indole-derived amide substituent.

- Key Differences :

- Applications : Likely explored as a protease inhibitor or kinase modulator in drug discovery.

Comparative Data Table

Research Findings and Implications

- Electrophilicity Hierarchy: The benzenesulfonyl group in the target compound renders its α,β-unsaturated ester more electrophilic than analogs with EDGs (e.g., methoxy, Boc-amino) but less reactive than ylide-containing derivatives.

- Synthetic Utility : Sulfonyl groups enable regioselective substitutions, while phosphoranylidene or indole moieties expand reactivity into cycloadditions or bioconjugations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.